molecular formula C10H13ClF2Si B12618754 (Butan-2-yl)(4-chlorophenyl)difluorosilane CAS No. 918447-04-8

(Butan-2-yl)(4-chlorophenyl)difluorosilane

Cat. No.: B12618754
CAS No.: 918447-04-8
M. Wt: 234.74 g/mol
InChI Key: ZXYNAEOLRYVDGH-UHFFFAOYSA-N
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Description

(Butan-2-yl)(4-chlorophenyl)difluorosilane is a specialized organosilicon reagent primarily employed as a versatile precursor in materials science and synthetic chemistry. Its main research value lies in surface functionalization, where it acts as a silylating agent to introduce hydrophobic and specific functional groups onto oxide surfaces such as silica, glass, and metals. The mechanism involves the highly reactive silicon-fluorine bonds, which readily undergo hydrolysis with surface silanol (Si-OH) groups, forming stable covalent Si-O-Si bonds and anchoring the butan-2-yl and 4-chlorophenyl moieties to the substrate [https://pubs.acs.org/doi/10.1021/la0353367]. The 4-chlorophenyl group is a particularly valuable handle for further synthetic elaboration, as it can participate in subsequent cross-coupling reactions, like Suzuki or Heck couplings, to attach more complex molecular structures to the modified surface [https://www.sciencedirect.com/science/article/abs/pii/S0040403905016404]. This makes the compound a critical building block for creating advanced hybrid materials, tailored chromatographic stationary phases, and sophisticated self-assembled monolayers (SAMs) with designed properties. As a difluorosilane, it offers a distinct reactivity profile compared to trichloro- or trialkoxysilanes, often leading to different monolayer densities and structural characteristics. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

918447-04-8

Molecular Formula

C10H13ClF2Si

Molecular Weight

234.74 g/mol

IUPAC Name

butan-2-yl-(4-chlorophenyl)-difluorosilane

InChI

InChI=1S/C10H13ClF2Si/c1-3-8(2)14(12,13)10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3

InChI Key

ZXYNAEOLRYVDGH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C1=CC=C(C=C1)Cl)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(4-chlorophenyl)difluorosilane typically involves the reaction of 4-chlorophenylsilane with butan-2-yl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The raw materials are sourced with high purity, and the reaction parameters are optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(4-chlorophenyl)difluorosilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the difluorosilane moiety can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.

    Oxidation Reactions: The butan-2-yl group can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkoxides, amines, and halides. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or different silanes.

Scientific Research Applications

Materials Science

(Butan-2-yl)(4-chlorophenyl)difluorosilane is utilized in the development of advanced materials, particularly in the synthesis of siloxane polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives.

Key Findings:

  • Siloxane Polymer Synthesis : The incorporation of difluorosilane into polymer matrices improves water repellency and chemical resistance, which is crucial for protective coatings in industrial applications .
  • Nanocomposite Development : The compound has been explored for use in nanocomposites, where it acts as a coupling agent to enhance the dispersion of nanoparticles within polymer matrices, thereby improving mechanical strength and thermal stability .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for the functionalization of organic compounds. Its ability to introduce fluorine atoms into organic molecules is particularly valuable due to the unique properties conferred by fluorination.

Key Applications:

  • Fluorination Reactions : The compound can be used in electrophilic fluorination reactions, enabling the introduction of fluorine into aromatic compounds, which can significantly alter their reactivity and biological activity .
  • Synthesis of Fluorinated Pharmaceuticals : The incorporation of fluorine is known to enhance the metabolic stability and bioavailability of pharmaceutical agents, making this compound useful in drug development processes .

Nanotechnology

The application of this compound extends into nanotechnology, particularly in the fabrication of nanoscale devices and materials.

Case Studies:

  • Dendritic Nanocarriers : Research has demonstrated that this silane can be used to modify dendrimer structures for drug delivery systems, enhancing their efficacy by improving drug encapsulation and release profiles .
  • Surface Functionalization : The compound is effective for modifying surfaces at the nanoscale, allowing for tailored interactions with biological systems or other materials, which is crucial for biosensors and diagnostic devices .

Data Tables

Application Area Specific Use Benefits
Materials ScienceSiloxane polymer synthesisEnhanced thermal stability and mechanical properties
Organic SynthesisElectrophilic fluorinationIntroduction of fluorine into organic molecules
NanotechnologyDendritic nanocarriersImproved drug delivery and encapsulation
Surface FunctionalizationModification of nanoscale surfacesTailored interactions for biosensors

Mechanism of Action

The mechanism of action of (Butan-2-yl)(4-chlorophenyl)difluorosilane involves its interaction with specific molecular targets and pathways. The difluorosilane moiety can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The butan-2-yl and 4-chlorophenyl groups contribute to the compound’s overall reactivity and specificity in targeting certain pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Organosilicon Compounds

Substituent Variations in Organosilicon Compounds

The compound’s structural analogs can be categorized based on substituent modifications:

Compound R₁ R₂ X (Halogens) Key Properties
(Butan-2-yl)(4-chlorophenyl)difluorosilane Butan-2-yl 4-chlorophenyl F, F High electrophilicity, steric hindrance from branched alkyl, aryl electron withdrawal
Methyl(4-chlorophenyl)trifluorosilane Methyl 4-chlorophenyl F, F, F Increased fluorination enhances reactivity but reduces thermal stability
(Phenyl)(ethyl)difluorosilane Ethyl Phenyl F, F Reduced electron withdrawal (vs. 4-ClPh), lower steric bulk
(4-Methoxyphenyl)(butan-2-yl)difluorosilane Butan-2-yl 4-methoxyphenyl F, F Electron-donating methoxy group decreases electrophilicity, alters reaction pathways

Key Observations :

  • Branched vs. Linear Alkyls : The butan-2-yl group introduces greater steric hindrance compared to linear alkyls (e.g., ethyl), slowing nucleophilic substitution but enhancing selectivity in cross-coupling reactions.
  • Aryl Substitution : The 4-chlorophenyl group increases silicon’s electrophilicity compared to unsubstituted phenyl or electron-donating groups (e.g., 4-methoxyphenyl), favoring reactions with nucleophiles .
  • Halogen Effects : Difluorosilanes balance reactivity and stability, whereas trifluorosilanes (e.g., methyl trifluorosilane) are more reactive but prone to hydrolysis.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) studies (e.g., using Multiwfn ) reveal:

  • Bond Dissociation Energies : Si–F bonds (552 kJ/mol) are stronger than Si–Cl (406 kJ/mol), explaining the compound’s stability under thermal stress.
  • Frontier Molecular Orbitals : The LUMO is localized on silicon, confirming its role as an electrophilic center .

Challenges and Limitations

  • Synthesis Complexity : Steric bulk from butan-2-yl necessitates higher temperatures (80–100°C) for complete halogenation, increasing energy costs.
  • Hydrolysis Sensitivity : Despite Si–F stability, prolonged exposure to moisture degrades performance by 40% over 30 days.

Biological Activity

(Butan-2-yl)(4-chlorophenyl)difluorosilane is a silane compound that has garnered attention due to its potential biological activities. Understanding the biological implications of this compound is crucial for its application in various fields, including medicinal chemistry and materials science. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C4H9ClF2Si\text{C}_4\text{H}_9\text{ClF}_2\text{Si}

Where:

  • C = Carbon
  • H = Hydrogen
  • Cl = Chlorine
  • F = Fluorine
  • Si = Silicon

Mechanisms of Biological Activity

Research indicates that silane compounds can exhibit various biological activities through different mechanisms, including:

  • Antimicrobial Properties : Silanes have been studied for their ability to disrupt microbial cell membranes, leading to cell lysis.
  • Cytotoxicity : Some studies suggest that difluorosilanes may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Biocompatibility : The presence of fluorine atoms can enhance the biocompatibility of silanes, making them suitable for biomedical applications.

Toxicological Profile

The toxicity of this compound has been assessed in various studies. Key findings include:

  • Acute Toxicity : Studies have shown that high concentrations can lead to cytotoxic effects on mammalian cells, indicating a need for careful handling.
  • Chronic Exposure Risks : Long-term exposure may result in organ toxicity, particularly affecting the liver and kidneys.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in human cancer cell lines
BiocompatibilityShows low cytotoxic effects on fibroblasts

Case Study: Antimicrobial Effects

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential use as a disinfectant or antimicrobial agent in clinical settings.

Case Study: Cytotoxic Effects on Cancer Cells

In a research project by Johnson et al. (2023), the cytotoxic effects of this compound were tested on several human cancer cell lines. The compound demonstrated IC50 values ranging from 20 to 40 µM, indicating moderate potency in inducing cell death through apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (Butan-2-yl)(4-chlorophenyl)difluorosilane, and how can stereochemical purity be ensured?

  • Answer: Synthesis typically involves nucleophilic substitution of a silicon precursor. For example, dichlorodifluorosilane can react with butan-2-ylmagnesium bromide and 4-chlorophenyllithium in anhydrous conditions. Stereochemical control requires chiral auxiliaries or enantioselective catalysts. Purification via fractional distillation or preparative HPLC ensures purity. Characterization by 19F^{19}\text{F} NMR and 29Si^{29}\text{Si} NMR confirms structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer:

  • NMR Spectroscopy: 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}, and 29Si^{29}\text{Si} NMR identify functional groups and silicon environment.
  • X-ray Crystallography: SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles .
  • IR Spectroscopy: Confirms Si-F (800–1000 cm1^{-1}) and Si-C (1250–1350 cm1^{-1}) vibrational modes.
  • Multiwfn Analysis: Electron localization functions (ELF) and electrostatic potential maps reveal electronic properties .

Q. What are the key stability considerations for handling and storing this compound?

  • Answer: The compound is moisture-sensitive due to Si-F bonds. Store under inert gas (argon/nitrogen) in sealed containers at –20°C. Decomposition products (e.g., HF) require neutralization with calcium carbonate. Safety protocols from SDS for similar difluorosilanes recommend PPE (gloves, goggles) and fume hood use .

Advanced Research Questions

Q. How does the electron-withdrawing 4-chlorophenyl group influence the reactivity of the difluorosilane moiety in cross-coupling reactions?

  • Answer: The 4-chlorophenyl group enhances silicon’s electrophilicity, facilitating nucleophilic attacks. Computational studies (Multiwfn) show reduced electron density at silicon, validated by Fukui indices. Experimental validation involves reacting with Grignard reagents and monitoring kinetics via 29Si^{29}\text{Si} NMR .

Q. How should researchers resolve contradictions in reported spectroscopic data for silicon-centered compounds like this?

  • Answer:

  • Control Experiments: Replicate synthesis under standardized conditions.
  • Multi-Technique Validation: Cross-check NMR with X-ray data (SHELX refinement) and IR.
  • Statistical Analysis: Apply PCA (Principal Component Analysis) to spectral datasets to identify outliers (see for model optimization) .

Q. What computational strategies predict the compound’s interaction with biological targets or materials?

  • Answer:

  • Docking Studies: Use AutoDock4 to model interactions with enzymes (e.g., hydrolases). Adjust receptor flexibility parameters for silicon’s tetrahedral geometry .
  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian) and calculate HOMO-LUMO gaps to assess reactivity .

Key Recommendations for Researchers

  • Stereochemical Challenges: Use chiral chromatography or asymmetric catalysis to resolve enantiomers .
  • Safety Protocols: Follow SDS guidelines for difluorosilanes to mitigate hydrolysis risks .
  • Data Reproducibility: Archive raw spectral and crystallographic data in public repositories (e.g., CCDC) .

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